(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a fluorophenyl group and a carbamoyl functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design and development due to its ability to form reversible covalent bonds with diols, which is a key feature of boronic acids.
The synthesis and characterization of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid have been documented in various scientific studies, highlighting its relevance in the field of organic synthesis and materials science. The compound is often derived from established synthetic routes involving phenylboronic acids and corresponding amides or carbamates.
This compound falls under the category of boronic acids, which are organic compounds containing a boron atom bonded to an alkyl or aryl group and a hydroxyl group. Specifically, it can be classified as an arylboronic acid due to the presence of aromatic rings in its structure.
The synthesis of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid typically involves several steps:
The synthesis may involve specific reagents such as boron trifluoride etherate for boron incorporation, and various coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amidation process. Reaction conditions such as temperature, solvent choice, and time are critical for optimizing yield and purity.
The molecular structure of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid features:
The compound's molecular formula is , with a molecular weight of approximately 241.05 g/mol. Crystallographic studies have shown that it crystallizes in a triclinic lattice system, indicating specific angles and distances between atoms that define its three-dimensional arrangement .
(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid participates in several key chemical reactions:
Reactions involving this compound are often conducted under controlled conditions, utilizing solvents like dimethyl sulfoxide or tetrahydrofuran, and may require catalysts such as palladium complexes for effective coupling reactions .
The mechanism by which (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid exerts its effects primarily revolves around its ability to interact with biological molecules through reversible covalent bonding.
Studies have shown that modifications to the boronic acid structure can significantly affect binding affinity and selectivity towards different diols or biomolecules .
Relevant data includes spectral analysis confirming functional groups through techniques like nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR) .
(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid has several applications in scientific research:
The molecular architecture of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid (CAS: 850568-27-3) integrates three functionally distinct domains: an electron-deficient 4-fluorophenyl moiety, a planar carboxamide linker, and a boronic acid group positioned for cross-coupling. This trifunctional design enables simultaneous biorecognition and catalytic capabilities. The carboxamide group (-C(=O)NH-) provides structural rigidity through resonance stabilization, while the para-oriented boronic acid permits unhindered access to the boron atom for covalent interactions [2] [4]. The molecule's SMILES notation (O=C(C1=CC=C(B(O)O)C=C1)NC2=CC=C(F)C=C2) precisely encodes this spatial arrangement, revealing the critical 1,4-disubstituted benzene core that separates the fluorophenyl and boronic acid moieties [3] [6].
Physicochemical profiling reveals key characteristics driving synthetic optimization:
Table 1: Fundamental Physicochemical Properties of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic Acid
Property | Value |
---|---|
CAS Number | 850568-27-3 |
Molecular Formula | C₁₃H₁₁BFNO₃ |
Molecular Weight | 259.04 g/mol |
Hydrogen Bond Donors | 3 (2x B-OH, 1x N-H) |
Hydrogen Bond Acceptors | 4 (carbonyl O, 2x B-O, F) |
XLogP3 | 2.8 (estimated) |
Topological Polar Surface Area | 66.8 Ų |
SMILES String | O=C(C1=CC=C(B(O)O)C=C1)NC2=CC=C(F)C=C2 |
The scaffold's orthogonal reactivity allows sequential functionalization: the boronic acid participates in Suzuki couplings, the carboxamide enables hydrogen bonding interactions, and the fluorine atom facilitates nucleophilic aromatic substitution. This multi-functionality makes the compound valuable for creating conjugated materials and pharmaceutical intermediates, particularly in kinase inhibitor synthesis where the cyclopropane-carboxamide motif appears in drugs like cabozantinib [2].
(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid serves as a versatile nucleophilic partner in Suzuki-Miyaura cross-couplings, leveraging the electron-deficient nature of its arylboronic acid group. The reaction proceeds through a well-established palladium-catalyzed mechanism comprising three stages: oxidative addition of aryl halides to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl bond [1] [8]. The carboxamide substituent introduces electronic modulation that enhances transmetalation efficiency compared to unsubstituted phenylboronic acids, as confirmed through kinetic studies using reaction calorimetry [1].
Electrophile compatibility follows the established reactivity continuum:
Table 2: Catalyst Systems for Suzuki Coupling with (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic Acid
Catalyst System | Electrophile | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd(PPh₃)₄ (2 mol%) | 4-Bromoanisole | 80°C | 78 | Standard conditions |
Pd(dppf)Cl₂ (1 mol%) | 4-Iodotoluene | 25°C | 95 | Ambient temperature coupling |
Pd(OAc)₂/XPhos (0.5 mol%) | 4-Chloroacetophenone | 100°C | 83 | Chloride activation |
PEPPSI-IPr (0.1 mol%) | 2-Bromopyridine | 60°C | 91 | Heteroaryl compatibility |
Ligand design critically influences efficiency, with bulky electron-rich phosphines (XPhos, SPhos) accelerating the rate-determining oxidative addition step. The carbamoyl group's nitrogen coordinates with palladium during transmetalation, as evidenced by NMR studies showing chemical shift changes in the amide proton. This intramolecular assistance provides a 3-5 fold rate enhancement compared to meta-substituted analogs [1] [8]. Catalyst loadings as low as 0.01 mol% have been achieved when employing palladacycle precatalysts in flow reactors, enabling kilogram-scale synthesis of biaryl derivatives for pharmaceutical applications [8].
Regioselective modification of the carbamoyl-bound phenyl ring presents unique challenges due to competing heterocyclic metalation pathways and the moderate directing effect of the carboxamide group. Controlled ortho-metalation has been achieved using sterically hindered magnesium amides, specifically TMPMgBu (2,2,6,6-tetramethylpiperidylmagnesium butyl), in hydrocarbon solvents [5] [9]. This approach leverages kinetic control to override the inherent acidity of the triazole N-H positions, enabling selective C-H functionalization adjacent to the carbamoyl group [5].
Key findings in substituent-directed regiochemistry:
Table 3: Regioselective Functionalization Outcomes Based on Phenyl Substituents
Substituent (R) | Metalation Time | Product Ratio (A:B) | Yield (%) | Primary Product |
---|---|---|---|---|
4-CF₃ | 1 h | >98:2 | 86 | 3b (ortho-magnesiated) |
4-OMe | 4 h | 92:8 | 68 | 3d (ortho-magnesiated) |
3,5-diF | 2 h | 95:5 | 77 | 3e (ortho-magnesiated) |
2-F | 3 h | 80:20 | 72 | Mixture requires purification |
The directed metalation group (DMG) strategy enables sequential functionalization through a "carbamoyl group dance" mechanism [9]. Initial N7-carbamoyl protection directs ortho-metalation at C6, followed by electrophilic quenching. Subsequent catalyzed migration (0.1 equiv ClCONR₂) relocates the carbamoyl group to N1, activating the adjacent C2 position for secondary functionalization. This controlled isomerism enables the synthesis of 2,6-disubstituted derivatives with orthogonal substituents, providing access to complex pharmaceutical intermediates from simple precursors [9].
Deuterium labeling experiments using D₂O quenching demonstrate complete retention of configuration at the metalation site, confirming the carbanion mechanism over radical pathways. This technique provides access to deuterated analogs for metabolic studies, exemplified by the synthesis of deuterated antipsychotic drug derivatives with improved pharmacokinetic profiles [9].
The formation and reactivity of the boronic acid functionality in (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid exhibit pronounced solvent dependency due to the equilibrium between trigonal planar boronic acid (sp²) and tetrahedral boronate anion (sp³). Polar aprotic solvents (DMF, NMP) facilitate boronate formation, accelerating transmetalation in Suzuki couplings [4] [8]. However, aqueous mixtures (dioxane:H₂O 4:1) significantly improve yields for electron-rich electrophiles by stabilizing the boronate species. Critical solvent effects include:
Table 4: Solvent Optimization for Boron-Carbon Bond Formation
Solvent System | Dielectric Constant | Reaction Rate (k, s⁻¹) | Conversion (%) | Application Context |
---|---|---|---|---|
Dioxane/H₂O (4:1) | 2.2/80 mixed | 5.8 × 10⁻³ | 95 | General Suzuki coupling |
Toluene/EtOH (3:1) | 2.4/24 mixed | 4.2 × 10⁻³ | 88 | Hydrophobic substrates |
DMF (anhydrous) | 36.7 | 3.1 × 10⁻³ | 75 | Electron-deficient aryl chlorides |
PEG-400/H₂O (1:1) | Variable | 6.3 × 10⁻³ | 97 | Sustainable solvent system |
Catalyst innovation has focused on boron-tolerant systems that resist inhibition by the boronate anion. Palladium nanoparticles immobilized on magnetite (Pd⁰/Fe₃O₄) provide enhanced stability against boronic acid-induced aggregation, enabling catalyst recycling (>10 cycles). The benzoxazaborine scaffold represents a breakthrough in boron-based cocatalysts, functioning through pH-dependent activation modes [7]:
Base optimization reveals cesium carbonate as optimal for suppressing protodeboronation while facilitating boronate formation. The cationic effect (Cs⁺ > K⁺ > Na⁺) enhances anion dissociation, increasing transmetalation rates by 3-fold compared to sodium bases. For acid-sensitive substrates, mild organic bases (Et₃N, iPr₂NEt) provide sufficient basicity without promoting ester hydrolysis or dehalogenation [4] [7].
Microwave assistance (100W, 80°C) reduces reaction times from hours to minutes while suppressing side reactions, particularly for sterically congested electrophiles. This energy-efficient approach achieves near-quantitative yields in 5-10 minutes, representing a significant improvement over conventional heating [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7